Cas no 1931948-79-6 (trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol)

trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol
- AKOS040823129
- starbld0007042
- (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol
- 1931948-79-6
- F6545-4600
-
- インチ: 1S/C11H22N2O/c1-12-6-3-7-13(9-8-12)10-4-2-5-11(10)14/h10-11,14H,2-9H2,1H3/t10-,11-/m1/s1
- InChIKey: LHHBXEOFABPUQJ-GHMZBOCLSA-N
- ほほえんだ: O[C@@H]1CCC[C@H]1N1CCN(C)CCC1
計算された属性
- せいみつぶんしりょう: 198.173213330g/mol
- どういたいしつりょう: 198.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 26.7Ų
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-4600-0.5g |
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol |
1931948-79-6 | 95%+ | 0.5g |
$190.0 | 2023-09-06 | |
Life Chemicals | F6545-4600-10g |
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol |
1931948-79-6 | 95%+ | 10g |
$935.0 | 2023-09-06 | |
Life Chemicals | F6545-4600-2.5g |
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol |
1931948-79-6 | 95%+ | 2.5g |
$438.0 | 2023-09-06 | |
Life Chemicals | F6545-4600-1g |
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol |
1931948-79-6 | 95%+ | 1g |
$201.0 | 2023-09-06 | |
Life Chemicals | F6545-4600-5g |
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol |
1931948-79-6 | 95%+ | 5g |
$664.0 | 2023-09-06 | |
Life Chemicals | F6545-4600-0.25g |
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol |
1931948-79-6 | 95%+ | 0.25g |
$180.0 | 2023-09-06 |
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol 関連文献
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-olに関する追加情報
Introduction to trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol (CAS No. 1931948-79-6)
trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol, identified by its Chemical Abstracts Service number CAS No. 1931948-79-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a cyclopentanone core linked to a 4-methylated piperazine ring, has garnered attention due to its potential biological activities and structural features that make it a valuable candidate for further research and development.
The structural composition of trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol consists of a cyclopentane ring substituted with a hydroxyl group at the 1-position and an N-substituted piperazine moiety at the 2-position. The presence of the 4-methyl group on the piperazine ring enhances its solubility and metabolic stability, which are critical factors in drug design. This structural motif is reminiscent of several known pharmacophores that exhibit a wide range of biological activities, including central nervous system (CNS) modulation, anti-inflammatory effects, and potential applications in treating neurological disorders.
In recent years, there has been growing interest in developing novel compounds that can interact with complex biological targets. The< strong>trans configuration of the molecule is particularly noteworthy, as it can influence the compound's binding affinity and selectivity when interacting with biological receptors. The cyclopentanone ring is a common structural feature in many bioactive molecules, providing a rigid scaffold that can optimize interactions with target proteins.
One of the most compelling aspects of trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is its potential application in the treatment of neurological and psychiatric disorders. The piperazine moiety is known to have favorable pharmacokinetic properties and can modulate neurotransmitter systems such as serotonin and dopamine. Recent studies have shown that compounds with similar structural features exhibit promising effects in animal models of depression and anxiety. For instance, derivatives of piperazine have been investigated for their ability to enhance serotonin release or block reuptake, which could lead to novel therapeutic strategies.
The hydroxyl group on the cyclopentanone ring may also play a crucial role in the compound's biological activity. Hydroxylated aromatic or heteroaromatic compounds are often found to be bioactive due to their ability to form hydrogen bonds with biological targets. This feature could enhance the compound's binding affinity to specific enzymes or receptors involved in neurological pathways. Additionally, the hydroxyl group may participate in redox reactions or metabolic transformations, which could influence the compound's pharmacokinetic profile.
The synthesis of trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol presents an interesting challenge for organic chemists due to its complex stereochemistry. The synthesis must ensure the correct stereochemical configuration at both the cyclopentane and piperazine moieties to achieve the desired biological activity. Advances in synthetic methodologies have made it possible to construct such complex molecules with high precision, enabling researchers to explore their full potential.
In conclusion, trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features, including the cyclopentanone core and 4-methylated piperazine ring, make it an attractive molecule for developing novel therapeutics targeting neurological and psychiatric disorders. As research continues to uncover new applications for this compound, it is likely that additional insights into its biological activity and pharmacological properties will emerge.
1931948-79-6 (trans-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol) 関連製品
- 2092093-70-2(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole)
- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 1421026-73-4((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol)
- 1353974-62-5(1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)
- 2680850-49-9(benzyl N-(5-chloro-2-cyanophenyl)-N-(pyridin-2-yl)methylcarbamate)
- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)
- 1442111-19-4(6-azetidin-3-yl-2-methylpyrimidin-4-ol)
- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)
- 124236-41-5((2-cyclopropylphenyl)hydrazine)




